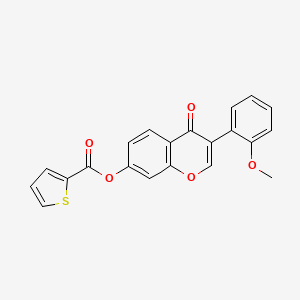

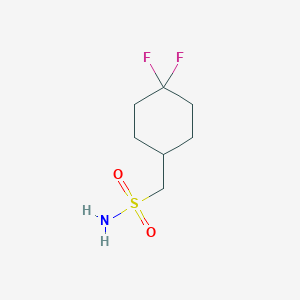

![molecular formula C19H27N3O3S B3008677 1-[4-[(E)-2-苯乙烯基]磺酰基哌嗪-1-基]-2-哌啶-1-基乙酮 CAS No. 1241685-03-9](/img/structure/B3008677.png)

1-[4-[(E)-2-苯乙烯基]磺酰基哌嗪-1-基]-2-哌啶-1-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various piperidine and piperazine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, another study reported the synthesis of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were evaluated for their activity on the human beta(3)-adrenergic receptor . The synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives was also described, with characterization by various spectroscopic techniques . Additionally, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . Lastly, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various techniques. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . In another study, the structures of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives were also determined by single crystal X-ray diffraction, showing that the piperazine ring has a chair conformation and the aldehyde group is twisted with respect to the quinoline group .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives was explored in a study where δ-sulfonamido-substituted enones were used as phosphine acceptors in a phosphine-catalyzed (4 + 2) annulation with 1,1-dicyanoalkenes, yielding piperidine derivatives with moderate to excellent yields and diastereoselectivities . This demonstrates the versatility of piperidine derivatives in participating in complex chemical reactions to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . The bioactivity of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was evaluated against various enzymes, showing significant activity against butyrylcholinesterase . The antimicrobial activity of the synthesized piperidine derivatives was assessed using an artificial inoculation technique, with some compounds showing potent activities against bacterial and fungal pathogens .

科学研究应用

合成和生物活性:王等人(2015)的一项研究重点是合成新型的 N-苯基吡唑基芳基甲酮衍生物,其中包括与本化合物类似的结构。这些化合物表现出显着的除草剂和杀虫剂活性。

抗菌活性:马莱沙和莫哈纳(2014)合成了一系列与 1-[4-[(E)-2-苯乙烯基]磺酰基哌嗪-1-基]-2-哌啶-1-基乙酮类似结构的化合物,并评估了它们的抗菌活性。其中一些化合物对各种病原细菌和真菌菌株表现出良好的活性。

对映选择性环加成:刘等人(2013)的研究报告了一种实现环状 N-磺酰亚胺和非环烯酮或炔酮的对映选择性环加成的方法,从而得到磺酰胺酸盐稠合的 2,6-二取代哌啶-4-酮,这与重点化合物有关。

多态性和固体制剂:武口等人(2015)的研究调查了与 1-[4-[(E)-2-苯乙烯基]磺酰基哌嗪-1-基]-2-哌啶-1-基乙酮类似的化合物的多态性。这项研究对设计用于制药应用的固体制剂具有影响。

计算机模拟研究和治疗剂:侯赛因等人(2017)合成该化合物的衍生物并进行了计算机模拟研究。他们发现了良好的酶抑制活性,表明其作为治疗剂的潜力。

抗癌活性:巴尚迪等人(2011)根据该结构合成了新型砜,显示出对乳腺癌细胞系具有显着的体外抗癌活性。

抗氧化能力和抗胆碱酯酶活性:卡拉曼等人(2016)的研究证明了与主要化合物相关的化合物的合成,显示出显着的抗氧化能力和抗胆碱酯酶活性。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c23-19(17-20-10-5-2-6-11-20)21-12-14-22(15-13-21)26(24,25)16-9-18-7-3-1-4-8-18/h1,3-4,7-9,16H,2,5-6,10-15,17H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNMJWDUJXXHGD-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

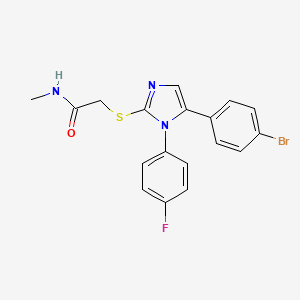

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

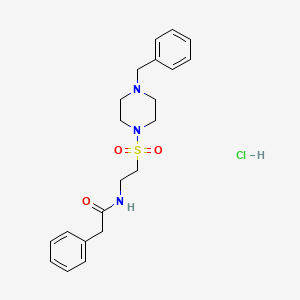

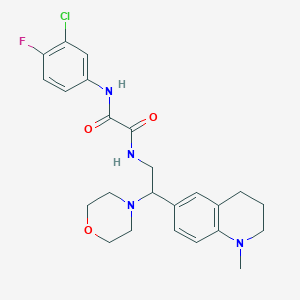

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

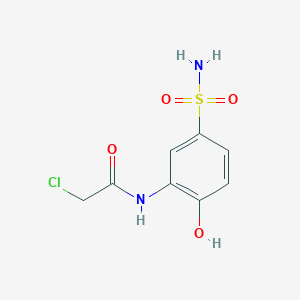

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

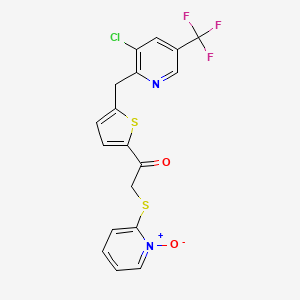

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)